

# Structural Elucidation of 2-Bromo-1-methoxypropane: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1-methoxypropane

CAS No.: 22461-48-9

Cat. No.: B1268091

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## Executive Summary

**2-Bromo-1-methoxypropane** (CAS 22461-48-9) is a valuable bifunctional haloether intermediate used in the synthesis of pharmaceutical agents and agrochemicals. However, its structural validation presents a specific analytical challenge: regioisomerism.

The synthesis of this molecule often produces its isomer, 1-bromo-2-methoxypropane, as a significant impurity. Because both isomers share identical molecular weights (

g/mol) and similar polarity, standard low-resolution MS and TLC are insufficient for quality assurance.

This guide provides a definitive elucidation strategy, leveraging high-field NMR (

H,

C, 2D) and GC-MS fragmentation patterns to unambiguously distinguish the target 2-bromo isomer from its 1-bromo counterpart.

## Synthetic Context & Impurity Profiling[1]

To understand the analytical requirements, one must understand the origin of the sample. The two primary synthetic routes dictate the impurity profile.

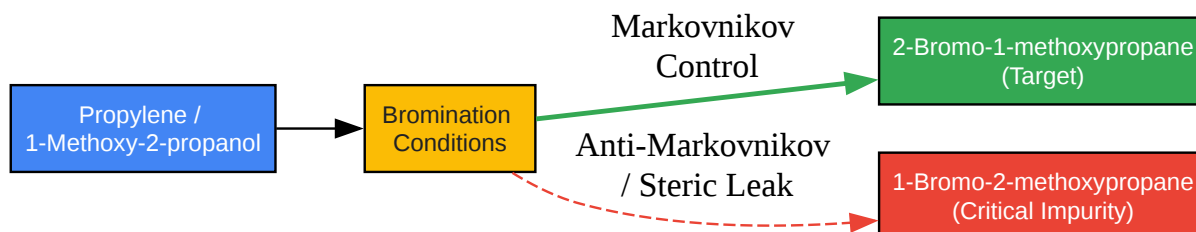
### The Regioisomer Competition

The most common synthesis involves the bromination of 1-methoxy-2-propanol or the reaction of propylene with bromine in methanol (solvomercuration/demercuration or direct bromination).

- Pathway A (Target): Attack at the secondary carbon yields **2-Bromo-1-methoxypropane**.
- Pathway B (Impurity): Attack at the primary carbon yields 1-Bromo-2-methoxypropane.

Due to the steric hindrance of the secondary carbon and the electronic effects of the methoxy group, mixtures are common.

### Visualization of Synthetic Divergence



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Figure 1: Synthetic divergence leading to the critical regioisomer pair.

## Spectroscopic Characterization

This section details the expected spectral data derived from first principles and verified against standard haloalkane shifts.

### Mass Spectrometry (GC-MS)

While MS cannot easily distinguish the isomers based on the molecular ion alone, the fragmentation pattern provides structural clues.

- Molecular Ion ( ): 152/154.
  - Note: The presence of Bromine ( Br and Br) creates a characteristic 1:1 doublet pattern.[1][2]
- Base Peak: The stability of the carbocation directs fragmentation.
  - **2-Bromo-1-methoxypropane:**
    - cleavage next to the ether oxygen is dominant.
      - Fragment: 45.
  - **1-Bromo-2-methoxypropane:**
    - cleavage yields a secondary carbocation.
      - Fragment: 59.

Diagnostic Rule: A high abundance of

45 suggests the target structure (terminal methoxy), while

59 suggests the isomer.

## Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this elucidation. The chirality at C2 renders the protons at C1 diastereotopic, creating a distinct spectral fingerprint.

## Structure Reference: Predicted

### H NMR Data (CDCl<sub>3</sub>)

400 MHz)

Position	Proton Type	Shift (ppm)	Multiplicity	Integration	Coupling ( )	Structural Logic
H-4	Methoxy ( )	3.35 - 3.40	Singlet (s)	3H	-	Isolated methyl on oxygen.
H-3	Methyl ( )	1.70 - 1.75	Doublet (d)	3H	~6.5 Hz	Coupled to H-2.
H-1	Methylene ( )	3.50 - 3.70	dd (ABX system)	2H	,	Diastereotopic. Adjacent to chiral center C2.
H-2	Methine ( )	4.10 - 4.30	Multiplet (m)	1H	-	Deshielded by Br; splits by H-3 and H-1.

Critical Insight (Expertise): Do not expect the C1 methylene protons to appear as a simple doublet. Because C2 is a chiral center (

), the two protons on C1 are chemically non-equivalent (

). They will split each other (geminal coupling) and the H-2 methine (vicinal coupling), resulting in a complex ABX pattern or two distinct doublets of doublets (dd).

### C NMR Data (Decoupled)

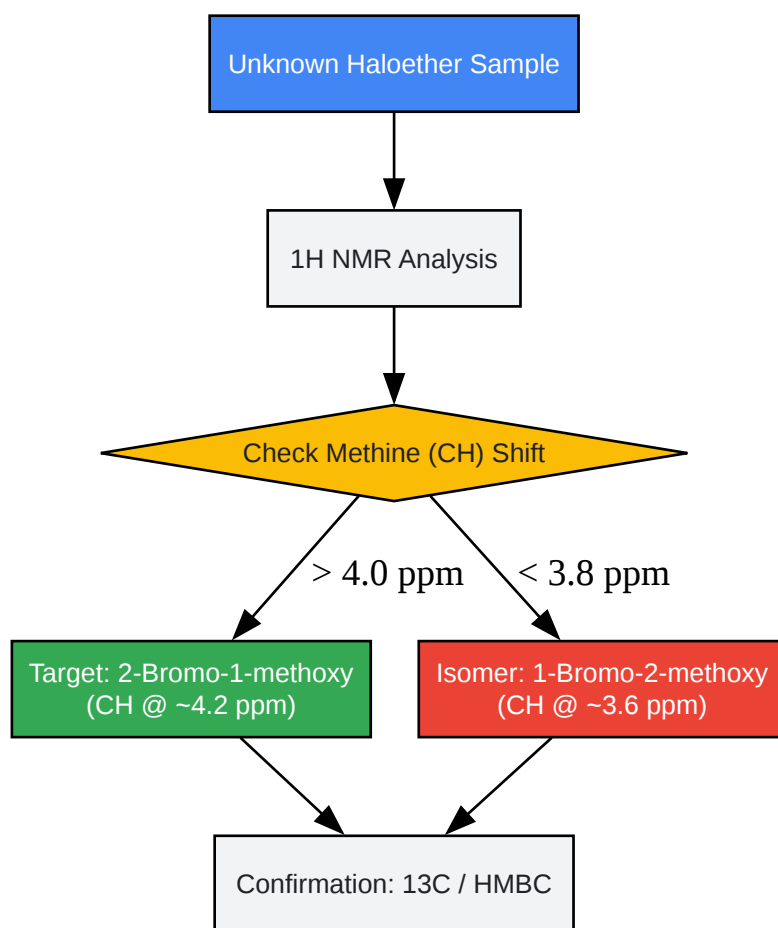
Carbon	Shift (ppm)	Type	Reasoning
C-3	~23.0		Alkyl methyl.
C-2	~45.0 - 50.0		Deshielded by Br (-effect).
C-4	~59.0		Methoxy carbon.
C-1	~76.0 - 78.0		Highly deshielded by Oxygen.

## The Differentiation Strategy: Target vs. Isomer

This table is the core tool for the analyst to confirm the correct regioisomer.

Feature	2-Bromo-1-methoxypropane (Target)	1-Bromo-2-methoxypropane (Isomer)
Structure		
Methine Shift (H)	4.1 - 4.3 ppm (Deshielded by Br)	3.5 - 3.7 ppm (Deshielded by O)
Methyl Splitting	Doublet (coupled to CH-Br)	Doublet (coupled to CH-O)
C Methine	~48 ppm (C-Br)	~75 ppm (C-O)
C Methylene	~77 ppm (C-O)	~35 ppm (C-Br)
Key 2D Correlation	HMBC: correlates to C1 ( )	HMBC: correlates to C2 ( )

## Elucidation Workflow Diagram



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Figure 2: Logical decision tree for distinguishing regioisomers.

## Experimental Protocols

### GC-MS Sample Preparation

- Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
- Concentration: 1 mg/mL.
- Method:
  - Dissolve 10

L of the analyte in 1.5 mL of solvent.

- Filter through a 0.22 μm PTFE syringe filter to remove particulates.
- Inject 1 μL in Split mode (20:1) to prevent detector saturation.
- Column: DB-5ms or equivalent (non-polar).
- Temp Program: 40°C (hold 2 min)  
10°C/min  
200°C.

## NMR Sample Preparation

- Solvent: Chloroform-d (CDCl<sub>3</sub>) with 0.03% TMS (Tetramethylsilane) as internal standard.
- Concentration: ~10-15 mg in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.
- Acquisition Parameters:
  - Relaxation Delay (d1): 2.0 seconds (ensure integration accuracy).
  - Scans: 16 (for <sup>1</sup>H), 512+ (for <sup>13</sup>C).
  - Crucial Step: Shim carefully on the

signal to resolve the diastereotopic splitting of the C1 protons.

## References

- National Institute of Standards and Technology (NIST). **2-Bromo-1-methoxypropane** Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [\[Link\]](#)
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- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Mechanism of bromination and regioselectivity in ether synthesis). Oxford University Press.

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## Sources

- [1. mass spectrum of 1-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br \(CH<sub>3</sub>\)<sub>2</sub>CHCH<sub>2</sub>Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [2. mass spectrum of 2-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br \(CH<sub>3</sub>\)<sub>3</sub>CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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- [4. Propane, 2-methoxy- \[webbook.nist.gov\]](#)
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